molecular formula C10H8BrN3O3 B2800328 1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole CAS No. 1005639-11-1

1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole

Cat. No. B2800328
CAS RN: 1005639-11-1
M. Wt: 298.096
InChI Key: BGNUBSASRMFYEM-UHFFFAOYSA-N
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Description

The compound “1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole” is a brominated, nitro-substituted pyrazole derivative. Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The bromophenoxy group suggests the presence of a bromine atom and a phenoxy group (a phenyl ring connected to an oxygen atom) attached to a methyl group .


Molecular Structure Analysis

The molecular structure of “1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole” would likely consist of a pyrazole ring, a bromophenoxy group, and a nitro group. The exact structure would depend on the positions of these groups within the molecule. For a similar compound, 8- (4-bromophenoxy) caffeine, the caffeine group makes a dihedral angle of 58.18 (9) º with the bromofenoxy moiety .


Chemical Reactions Analysis

The chemical reactions involving “1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole” would depend on the specific conditions and reagents used. Generally, brominated organic compounds can undergo various types of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-Bromophenoxy)methyl)-4-nitro-1H-pyrazole” would depend on its exact structure. For a similar compound, 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, it has a molecular weight of 281.12 and is a solid at room temperature .

properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-8-1-3-10(4-2-8)17-7-13-6-9(5-12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUBSASRMFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenoxy)methyl]-4-nitro-1H-pyrazole

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